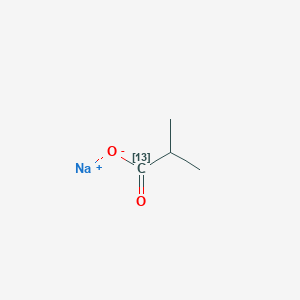

Sodium 2-methylpropionate-1-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メチルプロピオン酸ナトリウム-1-13Cは、炭素-13同位体が分子構造に組み込まれた同位体標識化合物です。この化合物は主に科学研究、特に代謝経路、環境汚染物質基準、臨床診断に関する研究で使用されます。

準備方法

合成経路と反応条件

2-メチルプロピオン酸ナトリウム-1-13Cの合成には、2-メチルプロピオン酸ナトリウムの分子構造に炭素-13同位体を組み込むことが含まれます。具体的な合成経路と反応条件は、製造元によって異なる場合があります。一般的に、水素、炭素、その他の元素の安定同位体は、薬物開発プロセス中に定量化するためのトレーサーとして薬物分子に組み込まれています .

工業的生産方法

2-メチルプロピオン酸ナトリウム-1-13Cの工業的生産方法は、製品の品質を確保するために、プロセスパラメーターを厳密に制御します。生産プロセスには、特殊な構造ニーズに対応した個別合成と、グローバル顧客のさまざまなニーズに対応した柔軟なバッチサイズが含まれる場合があります。

化学反応の分析

反応の種類

2-メチルプロピオン酸ナトリウム-1-13Cは、酸化、還元、置換など、さまざまな化学反応を起こすことができます。特定の種類の反応と条件は、研究目的と使用される試薬によって異なります。

一般的な試薬と条件

2-メチルプロピオン酸ナトリウム-1-13Cを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。温度、圧力、溶媒などの反応条件は、目的の結果に基づいて最適化されます。

生成される主な生成物

2-メチルプロピオン酸ナトリウム-1-13Cを含む反応から生成される主な生成物は、特定の反応の種類と条件によって異なります。たとえば、酸化反応ではカルボン酸が生成される場合があり、置換反応ではさまざまな置換誘導体が生成される場合があります。

科学研究における用途

2-メチルプロピオン酸ナトリウム-1-13Cは、以下を含む幅広い科学研究用途を持っています。

代謝研究: 安定同位体標識により、研究者は生体内で安全な方法で代謝経路を研究できます。

環境研究: 空気、水、土壌、堆積物、食品の検出のための環境汚染物質基準として使用されます。

臨床診断: 同位体は、画像診断、診断、新生児スクリーニングに使用されます。

有機化学: 安定同位体で標識された小分子化合物は、化学識別、定性的、定量的検出、反応機構と速度論の研究のための化学参照として使用できます。

科学的研究の応用

Sodium 2-methylpropionate-1-13C has a wide range of scientific research applications, including:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.

Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.

作用機序

2-メチルプロピオン酸ナトリウム-1-13Cの作用機序には、さまざまな生化学的および化学的プロセスにおけるトレーサーとしての使用が含まれます。炭素-13同位体は、代謝研究、環境分析、臨床診断における化合物の追跡と定量化を可能にします。含まれる分子標的と経路は、特定の用途と研究目的によって異なります .

類似の化合物との比較

2-メチルプロピオン酸ナトリウム-1-13Cは、炭素-13同位体が組み込まれているため、さまざまな研究用途における正確な追跡と定量化を可能にする点で独自です。類似の化合物には、以下のような他の同位体標識化合物があります。

2-メチルプロピオン酸ナトリウム: この化合物の非標識バージョン。

酢酸ナトリウム-1-13C: 代謝研究で使用される別の炭素-13標識化合物。

ギ酸ナトリウム-13C: 生化学的および化学的プロセスにおけるトレーサーとして、同様の用途で使用されます

これらの類似した化合物は、科学研究における有用性を高める同位体標識という共通の特徴を共有しています。

類似化合物との比較

Sodium 2-methylpropionate-1-13C is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and quantitation in various research applications. Similar compounds include other isotopically labeled compounds, such as:

Sodium 2-methylpropionate: The non-labeled version of the compound.

Sodium acetate-1-13C: Another carbon-13 labeled compound used in metabolic studies.

Sodium formate-13C: Used in similar applications as a tracer in biochemical and chemical processes

These similar compounds share the common feature of isotopic labeling, which enhances their utility in scientific research.

特性

分子式 |

C4H7NaO2 |

|---|---|

分子量 |

111.08 g/mol |

IUPAC名 |

sodium;2-methyl(113C)propanoate |

InChI |

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1/i4+1; |

InChIキー |

TWEGKFXBDXYJIU-VZHAHHFWSA-M |

異性体SMILES |

CC(C)[13C](=O)[O-].[Na+] |

正規SMILES |

CC(C)C(=O)[O-].[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)

![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)